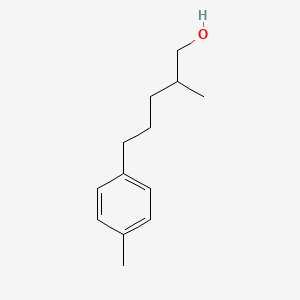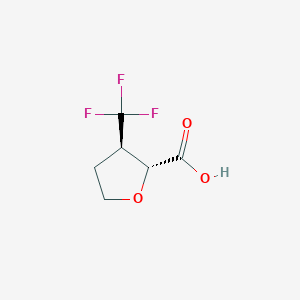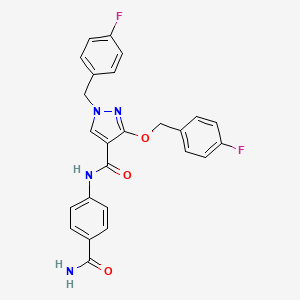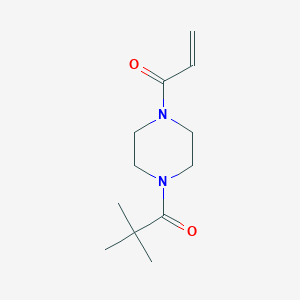
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BM212, is a pyrimidine derivative that has gained attention for its potential use as an anti-cancer agent. BM212 has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects on cancer cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer agent. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus could be on the development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could make it more readily available for research purposes. Another area of focus could be on the development of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, which could pave the way for its use as a potential anti-cancer therapy.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of an amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as an anti-cancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has anti-proliferative effects on cancer cells, including breast cancer cells and leukemia cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIGSMWSBYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

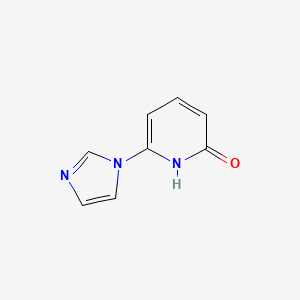
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
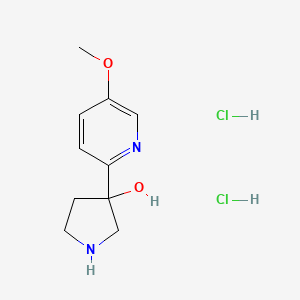
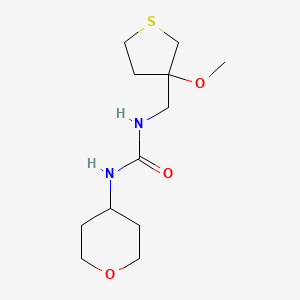
![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)
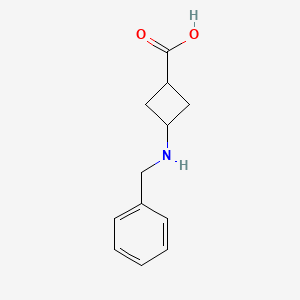
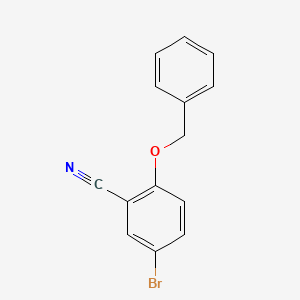
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)

